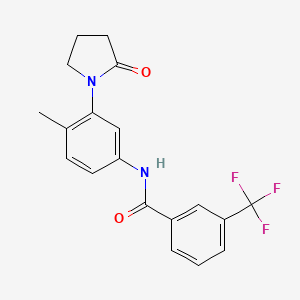

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained attention for its potential use in scientific research. TFB is a synthetic compound that has been developed as a tool for studying the function of various proteins in the human body.

Aplicaciones Científicas De Investigación

Benzene-1,3,5-tricarboxamide Derivatives

Benzene-1,3,5-tricarboxamides (BTAs) have garnered interest across various scientific disciplines due to their simple structure and the detailed understanding of their supramolecular self-assembly behavior. These compounds have found applications in nanotechnology, polymer processing, and biomedical fields. Their self-assembly into nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature drive their applications, particularly in the biomedical field. The adaptable nature of BTAs promises a bright future for these compounds in commercial and scientific applications (Cantekin, de Greef, & Palmans, 2012).

Advanced Oxidation Processes (AOPs) for Organic Compound Degradation

Advanced oxidation processes have been utilized to treat various recalcitrant compounds in the environment, including pharmaceuticals and other organic pollutants. The study reviewed state-of-the-art studies on the by-products and biotoxicity of acetaminophen degradation by AOPs, highlighting the potential for these processes to degrade complex organic molecules into less harmful substances. This research may offer insights into how similar compounds could be broken down or modified for various applications (Qutob et al., 2022).

Novel Synthetic Opioids and Uridine Receptor Involvement in Sleep Mechanism

Research on the synthesis of hypnotic compounds from oxopyrimidine nucleosides, which include structural elements similar to the query compound, focuses on the uridine receptor's role in sleep regulation. These studies provide evidence for specific binding sites in the CNS that interact with uridine derivatives, influencing sleep mechanisms. This discovery opens up potential avenues for therapeutic applications related to sleep and CNS disorders (Kimura, Ho, & Yamamoto, 2001).

Propiedades

IUPAC Name |

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-12-7-8-15(11-16(12)24-9-3-6-17(24)25)23-18(26)13-4-2-5-14(10-13)19(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLUPUDBLVNHRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide](/img/structure/B2859630.png)

![4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2859636.png)

![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2859641.png)

![2-(oxolan-3-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2859650.png)